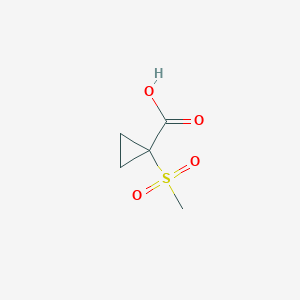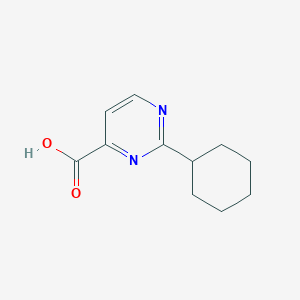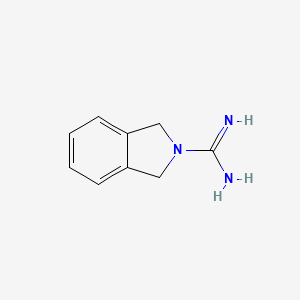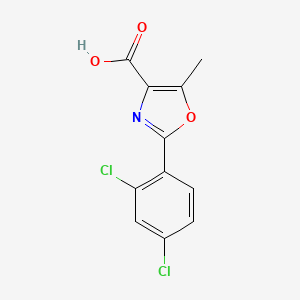![molecular formula C14H17ClN2O2 B1453996 1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide CAS No. 946817-32-9](/img/structure/B1453996.png)
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide
Overview
Description
Scientific Research Applications
Pharmacological Research
This compound is part of the experimental drug category and has been studied for its pharmacological properties. It is structurally related to indolecarboxamides, which are known to interact with various biological targets. The compound’s interaction with human coagulation factor X has been documented, suggesting potential applications in the development of anticoagulant therapies .
Drug Interaction Studies
Due to its structural similarity to other bioactive molecules, this compound can be used in drug interaction studies. Understanding how it interacts with other drugs can provide insights into the mechanisms of action and potential side effects, which is crucial for the development of safer pharmaceuticals .
Chemical Taxonomy
The compound falls under the class of organic compounds known as indolecarboxamides. Its study contributes to the chemical taxonomy field by helping to classify and understand the structure-activity relationships of related compounds .
Molecular Modeling
Researchers can use this compound for molecular modeling studies. Its detailed structure allows for the creation of 3D models, which are essential for predicting the orientation and interactions of the molecule within biological systems .
Synthetic Chemistry
The compound serves as a reference point for synthetic chemists aiming to design new molecules with similar or improved pharmacological profiles. Its synthesis and modifications can lead to the discovery of new therapeutic agents .
Biochemical Pathway Analysis
Although specific biochemical pathways involving this compound have not been documented, its structural features suggest it could be involved in significant biological processes. Research in this area could uncover new pathways and targets for drug development .
Toxicology
The toxicity profile of this compound is not well-established, which presents an opportunity for toxicological research. Studying its adverse effects and toxicological mechanisms can contribute to the safety evaluation of related pharmaceuticals .
Pharmacogenomics
Finally, this compound could be used in pharmacogenomic studies to understand how genetic variations affect drug response. This research can lead to personalized medicine approaches, optimizing therapeutic efficacy and minimizing adverse effects .
Mechanism of Action
Target of Action
Similar compounds have been found to target coagulation factor x , which plays a crucial role in the coagulation cascade, converting prothrombin to thrombin.
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit specific enzymes, leading to changes in cellular signaling pathways .
Biochemical Pathways
Similar compounds have been found to modulate biomarkers of signaling through specific pathways in vivo .
Result of Action
Similar compounds have been found to inhibit tumor growth in preclinical models .
properties
IUPAC Name |
1-[2-(4-chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-3-1-10(2-4-12)13(18)9-17-7-5-11(6-8-17)14(16)19/h1-4,11H,5-9H2,(H2,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIZASCTNCMXSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(Difluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1453916.png)
![2-[2-(Cyclobutylamino)ethoxy]ethan-1-ol](/img/structure/B1453918.png)

![Diethyl[2-(pyrrolidin-3-yloxy)ethyl]amine](/img/structure/B1453922.png)


![{[2-(Dimethylcarbamoyl)ethyl]carbamoyl}formic acid](/img/structure/B1453929.png)



![6-Methyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one](/img/structure/B1453935.png)
![methyl 2-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-imidazole-4-carboxylate](/img/structure/B1453936.png)